Cas no 1806907-01-6 (2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine)

2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine
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- Inchi: 1S/C6H3BrF2INO/c7-5-4(6(8)9)2(10)1-3(12)11-5/h1,6H,(H,11,12)
- InChI Key: CLXQEBKHDGHLRS-UHFFFAOYSA-N
- SMILES: IC1=CC(NC(=C1C(F)F)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 287
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1
2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024006722-1g |
2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine |
1806907-01-6 | 97% | 1g |
$1,680.00 | 2022-03-31 | |
Alichem | A024006722-500mg |
2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine |
1806907-01-6 | 97% | 500mg |
$1,029.00 | 2022-03-31 |
2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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3. Book reviews
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4. Back matter
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine
Introduction to 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine (CAS No. 1806907-01-6)
2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine (CAS No. 1806907-01-6) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine, difluoromethyl, hydroxyl, and iodine substituent on a pyridine ring. These functional groups endow the molecule with a diverse range of chemical and biological properties, making it a valuable candidate for various applications.
The synthesis of 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine typically involves multi-step reactions, each designed to introduce specific functional groups while maintaining the integrity of the pyridine ring. Recent advancements in synthetic methodologies have streamlined the production process, enhancing both yield and purity. For instance, a study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method that significantly reduced reaction time and minimized by-product formation.
In terms of its chemical properties, 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine exhibits notable solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility profile is crucial for its application in biological assays and pharmaceutical formulations. Additionally, the compound's stability under various conditions, including temperature and pH, has been extensively studied to ensure its reliability in different experimental settings.
The biological activity of 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine has been a focal point of numerous research efforts. Preliminary studies have indicated that this compound possesses potent anti-inflammatory and anti-cancer properties. A recent study published in the Cancer Research journal reported that 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine effectively inhibited the proliferation of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK.
Beyond its anti-cancer potential, 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine has also shown promise in the treatment of inflammatory diseases. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be a viable candidate for developing new therapeutic agents targeting chronic inflammatory conditions.
The pharmacokinetic properties of 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine have been investigated to assess its suitability for in vivo applications. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, which is essential for effective drug delivery.
Toxicity studies are an integral part of evaluating any potential drug candidate. Initial toxicity assessments of 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects. However, further long-term toxicity studies are necessary to ensure its safety for human use.
In conclusion, 2-Bromo-3-(difluoromethyl)-6-hydroxy-4-iodopyridine (CAS No. 1806907-01-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development into therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential and optimize its properties for clinical use.
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